molecular formula C11H12F2N2O B1411679 5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde CAS No. 1707581-12-1

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde

Número de catálogo: B1411679
Número CAS: 1707581-12-1
Peso molecular: 226.22 g/mol
Clave InChI: FGENILSJROPXQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3,3-difluoropiperidine substitution at the 5-position of the pyridine ring. Nicotinaldehyde derivatives are characterized by their aldehyde functional group, which enables interactions with enzymes like nicotinamidase and aldehyde dehydrogenases, influencing NAD biosynthesis and therapeutic outcomes in cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde typically involves the reaction of 3,3-difluoropiperidine with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms in the difluoropiperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-(3,3-Difluoropiperidin-1-yl)nicotinic acid.

    Reduction: 5-(3,3-Difluoropiperidin-1-yl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

  • **

Actividad Biológica

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a nicotinaldehyde moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C12H12F2N2O
  • Molecular Weight: 240.24 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. The piperidine ring contributes to its binding affinity and selectivity towards specific molecular targets, potentially modulating pathways involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that related compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that these compounds can significantly reduce the viability of various cancer cell lines, suggesting their potential as anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial activity . Preliminary data suggest that this compound may possess inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Some studies have explored its effects on neuronal activity and synaptic transmission, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial EffectsShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Study CNeurological ImpactIndicated modulation of synaptic transmission in animal models.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
  • Work in a well-ventilated fume hood to minimize inhalation risks.
  • Store the compound away from heat and incompatible materials (e.g., strong oxidizing agents) in a cool, dry environment.
  • In case of spills, evacuate the area, contain the material with inert absorbents, and dispose of it as hazardous waste .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%).
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the difluoropiperidinyl group via 19F^{19}\text{F} NMR and aldehyde proton signals (~9.8 ppm) in 1H^{1}\text{H} NMR.
  • Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. What synthetic strategies can optimize the yield of this compound derivatives?

  • Methodological Answer :

  • Condensing Agents : Replace traditional agents like CDI with HBTU to improve reaction efficiency and yield (e.g., up to 57.6% yield reported for similar aldehydes) .
  • Stepwise Functionalization : Introduce the difluoropiperidinyl group via nucleophilic substitution under mild conditions (e.g., DMF, 60°C) before aldehyde protection/deprotection.
  • Purification : Use flash chromatography with ethyl acetate/hexane gradients to isolate intermediates .

Q. How does this compound inhibit nicotinamidases, and what are the implications for drug design?

  • Methodological Answer :

  • Competitive Inhibition : The aldehyde group forms a reversible thiohemiacetal adduct with the catalytic cysteine residue, stabilized by an oxyanion hole (Ki values: 1.4 µM to 11 nM) .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to confirm competitive inhibition (e.g., increased KmK_m with constant VmaxV_{max}) .
  • Structure-Activity Relationship (SAR) : Fluorine atoms in the piperidinyl group enhance binding via hydrophobic interactions and electron-withdrawing effects, as seen in related fluorinated inhibitors .

Q. What experimental approaches can resolve contradictions in kinetic data for enzyme inhibition studies?

  • Methodological Answer :

  • Preincubation Assays : Test if preincubating the enzyme with the inhibitor alters potency (no change suggests reversible binding).
  • Mutagenesis : Replace catalytic residues (e.g., C136A in S. pneumoniae nicotinamidase) to validate mechanism .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish between competitive and noncompetitive modes .

Q. How do fluorinated substituents in this compound influence its physicochemical and biological properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Fluorine increases logP by ~0.25 per substituent.
  • Metabolic Stability : Assess resistance to oxidative metabolism via liver microsome assays.
  • Enzyme Selectivity : Compare inhibition potency against nicotinamidases from different species (e.g., P. falciparum vs. S. cerevisiae) to identify fluorine-driven selectivity .

Q. Methodological Resources

Q. What techniques are recommended for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., piperidinyl fluorine contacts) .
  • Fluorescence Polarization : Monitor displacement of fluorescent probes in competitive assays .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Ki values for nicotinamidase inhibition?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent substrate concentrations, pH (7.4), and temperature (25°C).
  • Control for Metal Ions : Chelate divalent cations (e.g., Zn2+^{2+}) to test metal dependency in inhibition.
  • Cross-Validate with Orthogonal Methods : Compare fluorescence-based assays with HPLC quantification of nicotinic acid production .

Q. Synthetic and Analytical Challenges

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :

  • Aldehyde Stability : Protect the aldehyde group as an acetal during synthetic steps to prevent oxidation.
  • Batch Reactor Optimization : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions.
  • Quality Control : Implement in-process analytics (e.g., TLC, inline IR) to monitor reaction progression .

Q. Biological Application Guidance

Q. How can computational modeling aid in optimizing this compound for therapeutic use?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in nicotinamidase active sites.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated analogs.
  • ADMET Prediction : Employ tools like SwissADME to forecast bioavailability and toxicity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde and related nicotinaldehyde derivatives:

Compound Substituent Molecular Weight Key Biochemical Properties Therapeutic Implications
Nicotinaldehyde H (no substitution) 121.12 g/mol - Competitive inhibitor of nicotinamidase (Ki: 0.18 µM with NAM) .
- Converted to NA via aldehyde dehydrogenases, fueling the Preiss–Handler pathway .
Abrogates anti-leukemic effects of NAMPT inhibitors (e.g., APO866) by restoring NAD levels .
5-Bromonicotinaldehyde Br at 5-position 200.02 g/mol - Higher Ki (0.72 µM with NAM) than nicotinaldehyde, indicating reduced inhibitory potency .
- Less efficient in cellular NAD restoration .
Potential for selective inhibition in bacterial systems without interfering with mammalian pathways .
5-O-Methylnicotinaldehyde OCH₃ at 5-position 151.15 g/mol - Forms stable thiohemiacetal adducts with nicotinamidases, enhancing inhibition .
- Structural rigidity may reduce metabolic conversion to NA.
Useful in studying nicotinamidase mechanisms but limited therapeutic utility in mammals .
5-(3-Fluorophenyl)nicotinaldehyde 3-Fluorophenyl at 5-position 201.20 g/mol - Increased lipophilicity due to fluorophenyl group, enhancing membrane permeability .
- Uncharacterized NAD precursor activity.
Potential candidate for targeted drug delivery in fluorinated therapeutic scaffolds .
This compound 3,3-Difluoropiperidine at 5-position 242.23 g/mol (estimated) - Difluoropiperidine moiety may enhance binding to NAD-related enzymes (e.g., NAPRT) via hydrogen bonding.
- Fluorine atoms could stabilize metabolic intermediates.
Hypothesized to modulate NAD biosynthesis with reduced off-target effects compared to brominated analogs.

Key Research Findings

Enzyme Inhibition Profiles

  • Nicotinaldehyde exhibits strong competitive inhibition of nicotinamidases (Ki: 0.18 µM with NAM), critical in bacterial NAD salvage pathways . Its mammalian toxicity is low, but it paradoxically acts as both an inhibitor and a NAD precursor in leukemia cells .
  • 5-Bromonicotinaldehyde shows weaker inhibition (Ki: 0.72 µM) but retains utility in whole-cell screening assays due to distinct physicochemical properties .
  • This compound (inferred): The difluoropiperidine group may improve enzyme selectivity, reducing interference with mammalian NAD pathways compared to brominated analogs.

Structural Determinants of Activity

  • Electron-Withdrawing Groups (e.g., Br, F): Enhance inhibitor-enzyme binding but may reduce metabolic stability .
  • Bulkier Substituents (e.g., difluoropiperidine): Likely improve target specificity by restricting access to mammalian enzymes, as seen in related fluorinated compounds .

Propiedades

IUPAC Name

5-(3,3-difluoropiperidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)2-1-3-15(8-11)10-4-9(7-16)5-14-6-10/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGENILSJROPXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=CC(=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195248
Record name 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707581-12-1
Record name 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707581-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde
5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde
5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde
5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde
5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde
5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.